![molecular formula C14H13N3O2 B12159612 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12159612.png)

2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

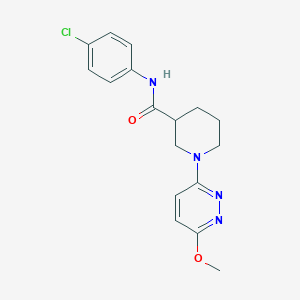

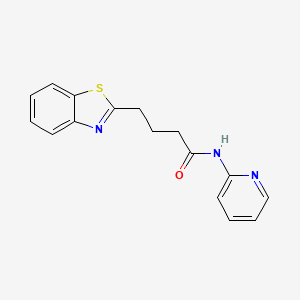

2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidin ist eine heterocyclische Verbindung, die zur Klasse der Imidazo[1,2-a]pyrimidine gehört. Diese Verbindung zeichnet sich durch ihre kondensierte bicyclische Struktur aus, die einen Imidazolring umfasst, der mit einem Pyrimidinring verschmolzen ist.

Vorbereitungsmethoden

Die Synthese von 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidin kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Kondensation von 4-Methoxyphenol mit einem geeigneten Imidazo[1,2-a]pyrimidin-Vorläufer unter spezifischen Reaktionsbedingungen. Dieser Prozess erfordert in der Regel die Verwendung einer Base, wie z. B. Kaliumcarbonat, und eines Lösungsmittels, wie z. B. Dimethylformamid (DMF), um die Reaktion zu erleichtern. Die Reaktionsmischung wird auf eine bestimmte Temperatur erhitzt, um die Bildung des gewünschten Produkts zu fördern .

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Syntheserouten, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen .

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imidazo[1,2-a]pyrimidin-Derivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, die unterschiedliche chemische Eigenschaften aufweisen können.

Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen durch andere Gruppen, was zur Bildung verschiedener Derivate führt.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der medizinischen Chemie wird es wegen seiner Aktivität gegen multiresistente und umfassend resistente Stämme von Mycobacterium tuberculosis auf sein Potenzial als Anti-Tuberkulose-Mittel untersucht . Zusätzlich wird diese Verbindung auf ihre mögliche Verwendung als COX-2-Inhibitor untersucht, was Auswirkungen auf die Entwicklung entzündungshemmender Medikamente haben könnte .

Im Bereich der Materialwissenschaften machen die einzigartigen strukturellen Eigenschaften von 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidin zu einer wertvollen Komponente bei der Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften .

Wirkmechanismus

Der Wirkmechanismus von 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es als potenzielles Anti-Tuberkulose-Mittel die Synthese essentieller Bestandteile der bakteriellen Zellwand hemmen, was zu einer Störung des bakteriellen Wachstums und der Replikation führt . Als COX-2-Inhibitor kann es die Aktivität des Enzyms blockieren und so die Produktion von proinflammatorischen Mediatoren reduzieren .

Wirkmechanismus

The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a potential anti-tuberculosis agent, it may inhibit the synthesis of essential components in the bacterial cell wall, leading to the disruption of bacterial growth and replication . As a COX-2 inhibitor, it may block the enzyme’s activity, reducing the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Imidazo[1,2-a]pyridin- und Benzo[4,5]imidazo[1,2-a]pyrimidin-Derivaten . Diese Verbindungen teilen eine ähnliche kondensierte bicyclische Struktur, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und Substituenten.

Eigenschaften

Molekularformel |

C14H13N3O2 |

|---|---|

Molekulargewicht |

255.27 g/mol |

IUPAC-Name |

2-[(4-methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine |

InChI |

InChI=1S/C14H13N3O2/c1-18-12-3-5-13(6-4-12)19-10-11-9-17-8-2-7-15-14(17)16-11/h2-9H,10H2,1H3 |

InChI-Schlüssel |

ZDJRTOQQQRVLHM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)OCC2=CN3C=CC=NC3=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159541.png)

![4-[(Z)-{2-[({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12159545.png)

![methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159553.png)

![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12159559.png)

![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159560.png)

![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12159563.png)

![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12159574.png)

![2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)-](/img/structure/B12159579.png)

![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159583.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12159593.png)

![N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12159604.png)